molecular formula C9H11N3O2S B2384602 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide CAS No. 1797970-94-5

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

Cat. No. B2384602
CAS RN: 1797970-94-5
M. Wt: 225.27
InChI Key: WJPRDBAMORTQBX-UHFFFAOYSA-N
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Description

“2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide” is a compound that contains an imidazolidine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in many fields, including medicinal chemistry, due to their broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole compounds are generally synthesized from glyoxal and ammonia . The synthesis of similar compounds often involves the reaction of acyl chlorides and heterocyclic amine derivatives .


Molecular Structure Analysis

The compound contains an imidazolidine ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxamide group and a thiophene ring.

Scientific Research Applications

Enantioselective Bioreduction

The compound has been used in the enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide for the production of (S)-duloxetine . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .

Production of Duloxetine

The compound is used in the production of Duloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake and is used for systemic therapy that affects the body as a whole .

Treatment of Various Disorders

Duloxetine, produced using this compound, has been approved by the Food and Drug Administration to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain , including lower back pain and osteoarthritis .

Synthesis of Chiral Alcohols

The compound is used in the synthesis of chiral alcohols from the corresponding ketones in a single step . This process is efficient and desirable as it avoids the risk of metal contamination .

Therapeutic Importance

Thiophene and its substituted derivatives, including this compound, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions .

Role in Material Science

Apart from medicinal chemistry, thiophene and its substituted derivatives also have applications in material science , attracting great interest in industry as well as academia .

Mechanism of Action

The mechanism of action of this compound is not known as it might depend on its specific application. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c13-8-10-2-3-12(8)9(14)11-5-7-1-4-15-6-7/h1,4,6H,2-3,5H2,(H,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPRDBAMORTQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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